molecular formula C21H26FN3O3 B2650022 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049370-67-3

2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No. B2650022
M. Wt: 387.455
InChI Key: WQKWYLOBUPNEKB-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has been widely used in scientific research. FPEA is a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds involves their synthesis and evaluation for various biological activities. For example, studies on the synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist, and cetirizine, a piperazine antihistamine, involve complex chemical processes that could be relevant to understanding the synthesis and chemical behavior of 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (Mai Lifang, 2011); (John P. Arlette, 1991).

Biological Activities and Applications

Piperazine derivatives, like the one , are explored for various biological activities. For instance, amides derived from pyrrolidin-1-yl-acetic acid have been synthesized and evaluated for their anticonvulsant activity, suggesting potential neurological applications for related compounds (J. Obniska et al., 2015). Another study on ranolazine, which shares a structural motif with piperazine derivatives, discusses its potential in treating atrial fibrillation, indicating the cardiovascular research relevance of such compounds (J. Hancox & S. Doggrell, 2010).

Methodological Advances

The development of synthetic methodologies for compounds like flunarizine, a calcium channel blocker, can provide insights into the synthetic routes applicable to 2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, thus expanding its potential research applications in neurology and pharmacology (R. N. Shakhmaev et al., 2016).

Neurotransmitter Systems

Research on [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors with PET, illustrates the use of piperazine derivatives in neuroimaging and neurotransmitter system studies, which may be relevant for investigating the neuropharmacological properties of similar compounds (A. Plenevaux et al., 2000).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-27-20-9-5-3-7-18(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-19-8-4-2-6-17(19)22/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKWYLOBUPNEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

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